1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea
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Overview
Description
1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-methylurea is an organic compound characterized by the presence of a benzodioxole ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea typically involves the reaction of 1-(2H-1,3-benzodioxol-5-ylmethyl)amine with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can facilitate binding to these targets, while the urea moiety can form hydrogen bonds, enhancing the compound’s affinity and specificity. This interaction can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-ethylurea
- 1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-phenylurea
- 1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-butylurea
Comparison: 1-(2H-1,3-Benzodioxol-5-ylmethyl)-3-methylurea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the methyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(13)12-5-7-2-3-8-9(4-7)15-6-14-8/h2-4H,5-6H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSHLXIXWFEGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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